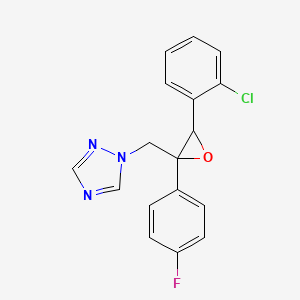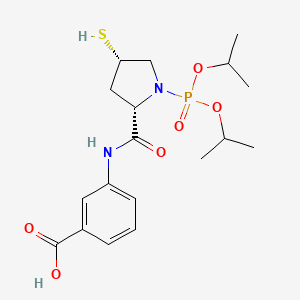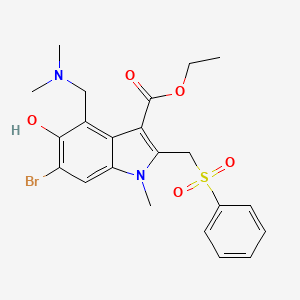
Arbidol Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arbidol Sulfone is a metabolite of Arbidol, a broad-spectrum antiviral drug primarily used for the treatment and prevention of influenza and other respiratory viral infections. This compound retains some of the antiviral properties of its parent compound and is of interest in pharmaceutical research due to its potential therapeutic applications .
Mécanisme D'action
Target of Action
Arbidol Sulfone, also known as ArbitolSulfone, primarily targets the Spike (S) protein of viruses such as SARS-CoV-2 . The S protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .
Mode of Action
This compound interacts with its target by inhibiting the trimerization of the S protein . This trimerization is a key step in the virus’s ability to attach to and hijack host cells . By inhibiting this process, this compound prevents the virus from successfully infecting the host cells .
Biochemical Pathways
This compound affects the viral replication cycle . By inhibiting the trimerization of the S protein, it interferes with the virus’s ability to replicate within the host . This disruption of the viral replication cycle can lead to a decrease in the overall viral load within the host .
Pharmacokinetics
Arbidol, a related compound, is known to have good bioavailability and is well-tolerated
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This can lead to a decrease in the severity and duration of viral infections . Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro .
Analyse Biochimique
Biochemical Properties
Arbidol Sulfone may interact with various enzymes, proteins, and other biomolecules. It is suggested that Arbidol’s dual interactions with membranes and aromatic amino acids in proteins may be central to its broad-spectrum antiviral activity . This could impact the virus itself and/or on cellular functions or critical steps in virus-cell interactions .
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. For instance, Arbidol has been shown to inhibit SARS-CoV-2 in vitro . It is suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes and aromatic amino acids in proteins . This could impact the virus itself and/or cellular functions or critical steps in virus-cell interactions .
Temporal Effects in Laboratory Settings
It is known that Arbidol demonstrates inhibitory activity against various viruses .
Dosage Effects in Animal Models
Studies on Arbidol have shown its efficacy in animal models .
Metabolic Pathways
Arbidol is known to undergo biotransformation with loss of a dimethylaminomethyl substituent in position 4, and sulfoxidation occurs with the formation of the corresponding sulfone and sulfoxides .
Transport and Distribution
It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .
Subcellular Localization
It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arbidol Sulfone typically involves the oxidation of Arbidol. One common method is the use of hydrogen peroxide in the presence of a catalyst. For example, treating Arbidol with a small excess of 30% aqueous hydrogen peroxide at 75°C can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Arbidol Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to its parent compound or other intermediates.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various sulfone derivatives and intermediates that can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
Arbidol Sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with viral proteins and potential antiviral activity.
Medicine: Investigated for its therapeutic potential in treating viral infections, including influenza and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2)
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Umifenovir: The parent compound of Arbidol Sulfone, widely used as an antiviral agent.
Rimantadine: Another antiviral drug used for influenza treatment.
Uniqueness: this compound is unique due to its dual action as both a direct-acting antiviral and a host-targeting agent. This dual mechanism enhances its efficacy against a broad range of viruses compared to other antiviral drugs that typically target only viral components .
Propriétés
IUPAC Name |
ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQRVBFTIWYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
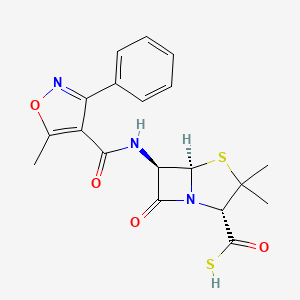
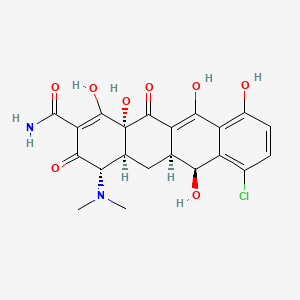
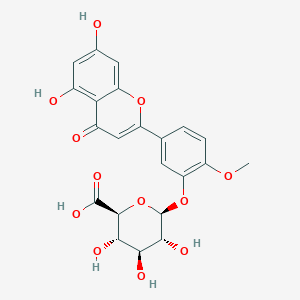
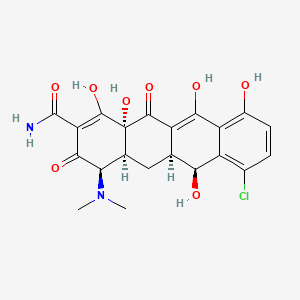
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

